molecular formula C12H21NO3 B6156520 tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate CAS No. 1780613-31-1

tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate

Cat. No.: B6156520
CAS No.: 1780613-31-1
M. Wt: 227.30 g/mol
InChI Key: XXTGXCWJVRFVKS-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyclopentyl-2-oxoethyl)carbamate: is an organic compound with the molecular formula C12H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclopentyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentanone derivative under specific conditions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(1-cyclopentyl-2-oxoethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to alcohols or amines.

    Substitution: Substituted carbamate derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(1-cyclopentyl-2-oxoethyl)carbamate

Comparison: this compound is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

CAS No.

1780613-31-1

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)9-6-4-5-7-9/h8-10H,4-7H2,1-3H3,(H,13,15)

InChI Key

XXTGXCWJVRFVKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C1CCCC1

Purity

95

Origin of Product

United States

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